molecular formula C13H10ClN3O B2893015 6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 189018-17-5

6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2893015
CAS No.: 189018-17-5
M. Wt: 259.69
InChI Key: BMOHOWMKVYKSEF-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with an appropriate aldehyde or ketone, followed by cyclization with a chlorinating agent. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme functions and interactions.

    Medicine: Due to its biological activity, it is being investigated for its potential as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the development of new materials with specific properties, such as photophysical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes, which can disrupt cellular processes and lead to its biological effects. The compound’s structure allows it to bind to the active sites of enzymes, blocking their activity and affecting the pathways they regulate.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethyl-7-hydroxy-2-phenylpyrazolo[1,5-a]pyrimidine
  • 3-Benzyl-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • 3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Uniqueness

6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and hydroxyl groups contribute to its reactivity and potential as an enzyme inhibitor, setting it apart from other similar compounds.

Properties

IUPAC Name

6-chloro-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-12(14)13(18)17-11(15-8)7-10(16-17)9-5-3-2-4-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAJCSRUENTPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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